Enzymatic Potency: 400-Fold Improvement Over Progenitor Scaffold and 1.7-Fold Superiority to Trifluoroborate Analog
Autotaxin-IN-6 (Compound 23, boronic acid) exhibits an IC50 of 30 nM (0.03 μM) in a choline-release biochemical assay measuring ATX-mediated LPC hydrolysis [1]. This represents a 400-fold increase in potency compared to the progenitor steroid scaffold Compound 9 (IC50 = 9 μM) and a 1.7-fold improvement over the closely related trifluoroborate analog Compound 22 (IC50 = 50 nM / 0.05 μM) in the same assay [1]. Both 22 and 23 demonstrated minimal residual activity, confirming full active-site engagement [1].
| Evidence Dimension | ATX enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 30 nM (0.03 μM) |
| Comparator Or Baseline | Compound 9: 9,000 nM (9 μM); Compound 22: 50 nM (0.05 μM) |
| Quantified Difference | 400-fold vs. Compound 9; 1.7-fold vs. Compound 22 |
| Conditions | Choline-release biochemical assay measuring LPC hydrolysis by recombinant ATX |
Why This Matters
The 400-fold gain over the progenitor scaffold validates the boronic acid warhead as a critical potency determinant, while the 1.7-fold edge over the trifluoroborate analog provides a quantitative basis for preferring the boronic acid form when maximal enzymatic inhibition is required.
- [1] Clark, J. M., Salgado-Polo, F., Macdonald, S. J. F., Barrett, T. N., Perrakis, A., & Jamieson, C. (2022). Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators. Journal of Medicinal Chemistry, 65(9), 6548–6568. View Source
